N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C12H23N3O2S2 and its molecular weight is 305.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.12316933 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide and related compounds have been explored for various biological activities. For example, derivatives of this compound have been studied as ligands for melanocortin receptors, demonstrating the ability to modulate these receptors, which play a critical role in energy homeostasis and feeding behavior (Mutulis et al., 2004). Another study focused on analogues of σ receptor ligand PB28 for potential use as positron emission tomography radiotracers, highlighting the importance of modifying lipophilicity for therapeutic applications (Abate et al., 2011).
Metabolic Pathways and Drug Interactions
Investigations into the oxidative metabolism of novel antidepressants like Lu AA21004 have shed light on the roles of various cytochrome P450 enzymes in drug metabolism. This knowledge aids in understanding drug interactions and optimizing dosing regimens (Hvenegaard et al., 2012).
Analytical Methods for Drug Detection
Advanced analytical methods have been developed for detecting and quantifying novel compounds in biological matrices. For instance, a highly sensitive method was established for determining a non-peptide oxytocin receptor antagonist in human plasma, demonstrating the utility of such techniques in pharmacokinetic studies (Kline et al., 1999).
Hyperbranched Polymers and Nanofiltration Membranes
Research into hyperbranched polymers and nanofiltration membranes has explored the use of piperazine derivatives in materials science. These studies offer insights into the design of new materials with specific functional properties, such as solubility and membrane permeability (Yan & Gao, 2000).
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) like MT-45, structurally related to piperazine derivatives, underscores the importance of monitoring and understanding the effects of new drugs. Studies have reported on the acute toxicity and dependence potential of such compounds, contributing to public health and regulatory efforts (Siddiqi et al., 2015).
Properties
IUPAC Name |
N-cyclohexyl-4-methylsulfonylpiperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S2/c1-19(16,17)15-9-7-14(8-10-15)12(18)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMLVBNVHMNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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